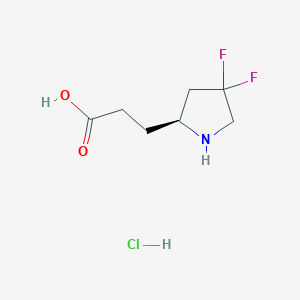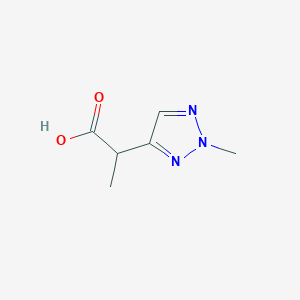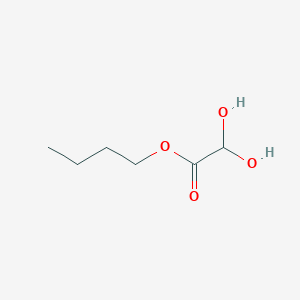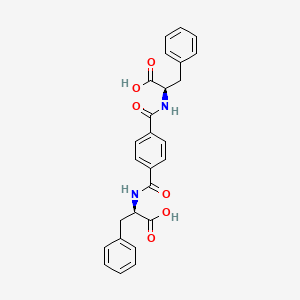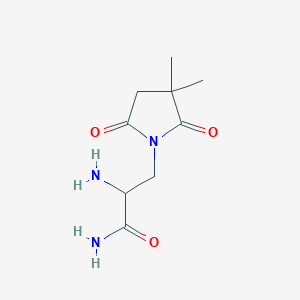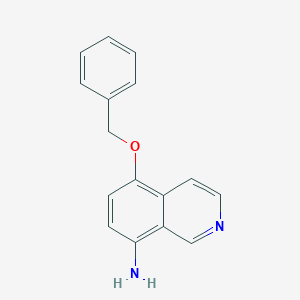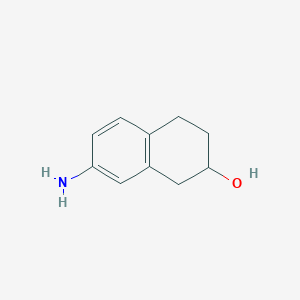
7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound belonging to the class of tetralins, which are polycyclic aromatic compounds containing a tetralin moiety. This compound is characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene backbone. It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 7-nitro-1,2,3,4-tetrahydronaphthalen-2-ol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods: On an industrial scale, the compound can be produced by catalytic hydrogenation of the corresponding nitro compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form various amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. This suggests its potential role in modulating neurotransmitter levels in the brain, which could be beneficial in treating neurological disorders .
Comparación Con Compuestos Similares
2-Aminotetralin: A stimulant drug with a similar tetralin structure, known to inhibit the reuptake of serotonin and norepinephrine.
5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a similar structure, used in various organic synthesis reactions.
Uniqueness: 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter levels makes it a compound of interest in neurological research .
Propiedades
Número CAS |
851773-96-1 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
7-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6,11H2 |
Clave InChI |
HOEQYIGFJVYAGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1O)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


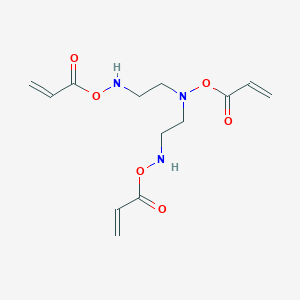
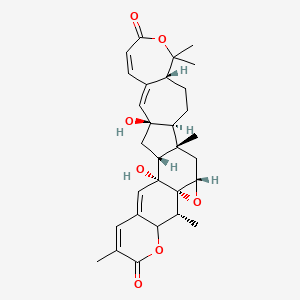
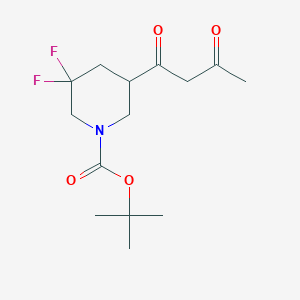
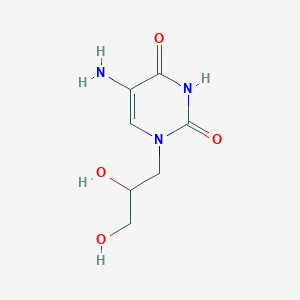
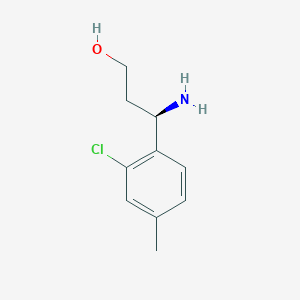
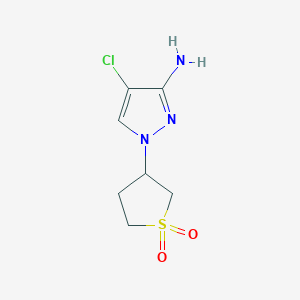
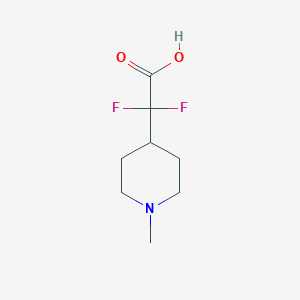
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
